molecular formula C9H28Si4 B7800308 Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Cat. No.: B7800308
M. Wt: 248.66 g/mol
InChI Key: SQMFULTZZQBFBM-UHFFFAOYSA-N
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Description

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: is an organosilicon compound with the molecular formula C9H28Si4 Tris(trimethylsilyl)silane . This compound is widely used in organic synthesis due to its unique properties as a radical reducing agent and its ability to participate in hydrosilylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator . The reaction is typically carried out at elevated temperatures around 333 K.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran. The reaction proceeds through the formation of intermediate silanes, which are subsequently converted to the desired product .

Chemical Reactions Analysis

Types of Reactions: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its ability to act as a radical reducing agent and its versatility in hydrosilylation reactions. Its stability and reactivity make it a valuable compound in various synthetic applications .

Properties

IUPAC Name

bis(trimethylsilyl)silyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMFULTZZQBFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-77-4
Record name Tris(trimethylsilyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1873-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(trimethylsilyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
Reactant of Route 2
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

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